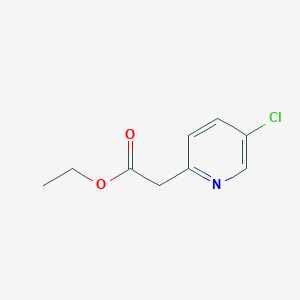

Ethyl 2-(5-chloropyridin-2-YL)acetate

Description

BenchChem offers high-quality Ethyl 2-(5-chloropyridin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-chloropyridin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFCWRXNUIZGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(5-chloropyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-chloropyridin-2-yl)acetate, identified by the CAS number 1060814-82-5 , is a key heterocyclic building block in medicinal chemistry. Its strategic substitution pattern, featuring a reactive acetate moiety and a chloro-substituted pyridine ring, renders it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and notable applications of this compound, with a particular focus on its role as a pivotal intermediate in the development of novel pharmaceutical agents. The document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development, offering detailed protocols, mechanistic insights, and a robust framework for its utilization in the laboratory.

Chemical Identity and Physicochemical Properties

Ethyl 2-(5-chloropyridin-2-yl)acetate is a substituted pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1] The structural arrangement of this molecule, particularly the presence of the chlorine atom and the ethyl acetate group on the pyridine ring, significantly influences its reactivity and potential for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1060814-82-5 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Not explicitly stated in provided results; typically a solid or oil | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific peer-reviewed synthetic protocols for this exact compound are not widely published, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles.

A common approach to constructing such molecules involves the formation of the carbon-carbon bond between the pyridine ring and the acetate group. One potential pathway could involve a cross-coupling reaction, a cornerstone of modern organic synthesis.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate.

Note: This represents a generalized approach. The actual choice of catalyst, ligand, base, and solvent system would require empirical optimization to ensure regioselectivity and efficiency. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution or oxidative addition in cross-coupling reactions than the one at the 5-position, which is a key consideration for the synthetic design.

Applications in Pharmaceutical Research and Development

Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Ethyl 2-(5-chloropyridin-2-yl)acetate serves as a versatile intermediate for the introduction of this valuable pharmacophore.

While direct applications of this specific molecule in the synthesis of marketed drugs are not prominently documented in readily accessible literature, its structural alerts point towards its utility in constructing more complex molecules. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. The chloro-substituent can also be a site for further modification, for example, through nucleophilic aromatic substitution or cross-coupling reactions to introduce additional diversity.

It is important to distinguish Ethyl 2-(5-chloropyridin-2-yl)acetate from the structurally similar but distinct compound, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2). The latter is a well-documented intermediate in the synthesis of the anticoagulant drug Edoxaban.[2] This highlights the critical importance of verifying the exact chemical structure and CAS number when sourcing starting materials for drug synthesis.

Experimental Protocols: A General Guideline

Given the absence of a specific, published protocol for the synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate, the following section provides a generalized, hypothetical experimental workflow based on common organic synthesis techniques. This is intended for illustrative purposes and would require adaptation and optimization.

Hypothetical Synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate via a Negishi Cross-Coupling Reaction

Objective: To synthesize Ethyl 2-(5-chloropyridin-2-yl)acetate from 2,5-dichloropyridine and an organozinc reagent derived from ethyl acetate.

Materials:

-

2,5-dichloropyridine

-

Zinc dust

-

Ethyl bromoacetate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Step-by-Step Procedure:

-

Preparation of the Organozinc Reagent (Reformatsky-type reaction):

-

Activate zinc dust by stirring with a small amount of iodine in anhydrous THF until the color of the iodine disappears.

-

To the activated zinc suspension, add a solution of ethyl bromoacetate in anhydrous THF dropwise at a controlled temperature (e.g., reflux or as determined by optimization).

-

Stir the reaction mixture until the formation of the organozinc reagent is complete (can be monitored by TLC or GC-MS of quenched aliquots).

-

-

Cross-Coupling Reaction:

-

In a separate flask under an inert atmosphere, dissolve 2,5-dichloropyridine and the palladium catalyst in anhydrous THF.

-

To this solution, add the freshly prepared organozinc reagent dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-(5-chloropyridin-2-yl)acetate.

-

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., the ester carbonyl).

Safety and Handling

Based on available data from chemical suppliers, Ethyl 2-(5-chloropyridin-2-yl)acetate is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.

Conclusion

Ethyl 2-(5-chloropyridin-2-yl)acetate is a valuable, albeit not extensively documented, building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis requires careful execution of modern synthetic methodologies, and its handling necessitates adherence to strict safety protocols. While its direct application in the synthesis of blockbuster drugs is not as clear-cut as some of its structural isomers, its potential as a versatile intermediate for the creation of novel chemical entities remains significant. This guide serves as a foundational resource, encouraging further investigation and application of this compound in the pursuit of new therapeutic agents.

References

A curated list of sources will be provided upon the availability of more specific and citable scientific literature. The information presented herein is a synthesis of data from chemical supplier catalogs and established principles of organic chemistry.

Sources

An In-depth Technical Guide to Ethyl 2-(5-chloropyridin-2-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chloropyridine Scaffolds in Modern Chemistry

The pyridine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2] Its nitrogen atom imparts unique physicochemical properties, acting as a hydrogen bond acceptor and a basic center, which can significantly influence a molecule's solubility, metabolic stability, and target engagement.[3] The introduction of a chlorine atom onto the pyridine scaffold further modulates its electronic properties and provides a versatile handle for synthetic elaboration through various cross-coupling reactions. This guide focuses on a specific, yet important building block: Ethyl 2-(5-chloropyridin-2-yl)acetate (CAS 1060814-82-5). While not as extensively documented in peer-reviewed literature as some of its analogues, this compound represents a key intermediate for the synthesis of more complex molecules in drug discovery programs. This document aims to provide a comprehensive overview of its known properties, propose scientifically grounded methodologies for its synthesis and characterization, and discuss its potential applications.

Core Chemical and Physical Properties

Ethyl 2-(5-chloropyridin-2-yl)acetate is a substituted pyridine derivative featuring an ethyl acetate group at the 2-position and a chlorine atom at the 5-position. The accurate identification and characterization of this compound are paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1060814-82-5 | [4][5][6] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4] |

| Molecular Weight | 199.63 g/mol | [4] |

| IUPAC Name | ethyl 2-(5-chloropyridin-2-yl)acetate | [6] |

| Appearance | Liquid (reported form) | [CymitQuimica] |

| Storage | Sealed in a dry environment at room temperature or under refrigeration (2-8°C) is recommended for long-term stability. | [4][7] |

Note: Detailed experimental data on properties like boiling point, melting point, and density are not widely available in published literature and may vary between suppliers.

Synthesis and Purification

While specific, peer-reviewed protocols for the synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate are scarce, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of similar pyridine-2-acetate derivatives. A common approach involves the nucleophilic substitution of a corresponding picolyl halide.

Proposed Synthetic Pathway: Esterification of (5-chloropyridin-2-yl)acetic acid

A reliable method would be the Fischer esterification of the corresponding carboxylic acid, (5-chloropyridin-2-yl)acetic acid, which can be synthesized from 2-methyl-5-chloropyridine.

Caption: Proposed multi-step synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on standard organic chemistry transformations, and has not been experimentally validated from a cited source for this specific compound. Researchers should conduct their own optimization and safety assessments.

Objective: To synthesize Ethyl 2-(5-chloropyridin-2-yl)acetate.

Step 1: Synthesis of (5-chloropyridin-2-yl)acetonitrile

-

To a solution of 2-methyl-5-chloropyridine (1 equiv.) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)-5-chloropyridine.

-

Dissolve the crude bromide in dimethyl sulfoxide (DMSO) and add sodium cyanide (NaCN, 1.2 equiv.) portion-wise, monitoring for any exotherm.

-

Stir the mixture at room temperature until the reaction is complete.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (5-chloropyridin-2-yl)acetonitrile.

Step 2: Hydrolysis to (5-chloropyridin-2-yl)acetic acid

-

Add the crude acetonitrile from the previous step to an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux and maintain for several hours until hydrolysis is complete.

-

Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain (5-chloropyridin-2-yl)acetic acid.

Step 3: Esterification to Ethyl 2-(5-chloropyridin-2-yl)acetate

-

Suspend (5-chloropyridin-2-yl)acetic acid (1 equiv.) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford pure Ethyl 2-(5-chloropyridin-2-yl)acetate.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for Ethyl 2-(5-chloropyridin-2-yl)acetate, this section provides predicted spectral data based on the compound's structure and known chemical shifts for similar fragments.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the pyridine ring and the methylene bridge.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical range for an ethyl ester methyl group, split by the adjacent methylene group.[8] |

| ~3.80 | Singlet (s) | 2H | Py-CH₂ -COO- | Methylene protons adjacent to an electron-withdrawing pyridine ring and an ester carbonyl. |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group.[8] |

| ~7.40 | Doublet (d) | 1H | H-3 (Pyridine) | Aromatic proton ortho to the acetate substituent. |

| ~7.75 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) | Aromatic proton meta to the acetate and ortho to the chlorine. |

| ~8.45 | Doublet (d) | 1H | H-6 (Pyridine) | Aromatic proton ortho to the nitrogen and meta to the chlorine, expected to be the most downfield. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~43.0 | Py-C H₂-COO- |

| ~61.5 | -O-C H₂-CH₃ |

| ~125.0 | C-3 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~150.0 | C-5 (Pyridine, C-Cl) |

| ~155.0 | C-2 (Pyridine, C-CH₂) |

| ~170.0 | C =O (Ester) |

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), Ethyl 2-(5-chloropyridin-2-yl)acetate would be expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 199/201 | [C₉H₁₀ClNO₂]⁺ | Molecular Ion (M⁺) |

| 154/156 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 126/128 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate group, leaving the chloropicolyl cation.[9] |

| 77 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorption of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H |

| ~1740 | C=O stretch | Ester Carbonyl |

| ~1600, ~1470 | C=C/C=N stretch | Pyridine ring |

| ~1250-1150 | C-O stretch | Ester C-O |

| ~830 | C-H bend | Out-of-plane bending for substituted pyridine |

| ~750 | C-Cl stretch | Aryl-Cl |

Reactivity and Synthetic Utility

Ethyl 2-(5-chloropyridin-2-yl)acetate possesses two primary sites of reactivity: the ester functionality and the chloro-substituted pyridine ring.

Caption: Key reaction pathways for Ethyl 2-(5-chloropyridin-2-yl)acetate.

-

Ester Group Reactivity: The ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, reduction to the primary alcohol (2-(5-chloropyridin-2-yl)ethanol), and act as an electrophile in reactions with various nucleophiles.

-

Chloropyridine Reactivity: The chlorine atom at the 5-position serves as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions and, more significantly, as a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups, making it a valuable building block for generating molecular diversity.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of Ethyl 2-(5-chloropyridin-2-yl)acetate are not widely reported, its structural motifs are prevalent in pharmacologically active molecules. Pyridine-2-acetic acid esters and their derivatives are recognized as important intermediates in the synthesis of various therapeutic agents.[3][12]

-

Scaffold for Library Synthesis: Its primary utility lies as an intermediate. The reactive chlorine handle allows for its use in parallel synthesis to create libraries of compounds for high-throughput screening. By varying the coupling partner in Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a wide range of derivatives can be rapidly accessed.

-

Potential as an Intermediate for Bioactive Molecules: The related compound, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a known intermediate in the synthesis of Edoxaban , an anticoagulant that acts as a direct factor Xa inhibitor.[13] This highlights the relevance of the 5-chloropyridine-2-yl moiety in the design of therapeutically important agents. It is plausible that Ethyl 2-(5-chloropyridin-2-yl)acetate could serve as a precursor to other novel pharmaceutical candidates.

Safety and Handling

Based on GHS classifications provided by suppliers, Ethyl 2-(5-chloropyridin-2-yl)acetate should be handled with care in a well-ventilated laboratory or fume hood.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Ethyl 2-(5-chloropyridin-2-yl)acetate is a valuable, albeit under-documented, chemical building block. Its combination of a modifiable chloropyridine ring and an ester functionality makes it a versatile intermediate for the synthesis of complex molecular architectures. While a comprehensive body of literature dedicated solely to this compound is lacking, its properties and reactivity can be reliably inferred from fundamental chemical principles and data on analogous structures. This guide provides a foundational understanding for researchers looking to employ this reagent in their synthetic and medicinal chemistry endeavors, emphasizing the need for careful experimental validation while highlighting its significant potential.

References

-

Apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Ali, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 19, 2026, from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved January 19, 2026, from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 19, 2026, from [Link]

-

Mondal, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15347-15367. [Link]

-

SWGDRUG Mass Spectral Library. (n.d.). Spectral trends in GC-EI-MS data. Retrieved January 19, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 19, 2026, from [Link]

- Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Chemical and Biochemical Sciences, 13, 322-334.

-

Filo. (2025, May 16). The pattern of NMR spectra obtained for ethyl acetate. Retrieved January 19, 2026, from [Link]

-

Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 10). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(1,2-dihydropyridin-1-ium-1-yl)acetate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Li, Y., et al. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(17), 7539–7546. [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved January 19, 2026, from [Link]

-

Wang, X., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 1485–1491. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Retrieved January 19, 2026, from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]

-

Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate?. Retrieved January 19, 2026, from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1060814-82-5|Ethyl 2-(5-chloropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6 [sigmaaldrich.com]

- 8. The pattern of NMR spectra obtained for ethyl acetate | Filo [askfilo.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(5-chloropyridin-2-yl)acetate: Structure, Synthesis, and Applications

Abstract: This whitepaper provides an in-depth technical examination of Ethyl 2-(5-chloropyridin-2-yl)acetate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will dissect its molecular architecture, outline robust synthetic methodologies with detailed protocols, and explore its strategic application in the synthesis of high-value pharmaceutical agents. This guide is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this versatile intermediate.

Introduction to Ethyl 2-(5-chloropyridin-2-yl)acetate

Ethyl 2-(5-chloropyridin-2-yl)acetate is a substituted pyridine derivative featuring an ethyl ester functional group. Its strategic importance stems from the combination of a reactive ester handle and a halogenated pyridine core. The chlorine atom at the 5-position and the acetate group at the 2-position provide orthogonal points for further chemical modification, making it a valuable synthon.

Significance in Medicinal Chemistry

The 5-chloropyridin-2-yl moiety is a critical pharmacophore found in several active pharmaceutical ingredients (APIs). Notably, it forms the core scaffold of cyclopyrrolone drugs, a class of nonbenzodiazepine hypnotics used to treat insomnia. The synthesis of agents such as Zopiclone and its S-enantiomer, Eszopiclone, relies on intermediates derived from this chlorinated pyridine core[1][2]. Ethyl 2-(5-chloropyridin-2-yl)acetate serves as a foundational precursor for constructing the more complex heterocyclic systems required for these drugs[3][4]. Its structure allows for the introduction of the side chain necessary for building the pyrrolopyrazine ring system central to Zopiclone's activity.

Nomenclature and Identification

Proper identification of chemical reagents is paramount for reproducibility and safety. The key identifiers for this compound are summarized below.

Table 1: Compound Identification and Nomenclature

| Identifier | Value | Source(s) |

| Systematic Name | Ethyl 2-(5-chloropyridin-2-yl)acetate | [5][6] |

| CAS Number | 1060814-82-5 | [5][6][7] |

| Molecular Formula | C₉H₁₀ClNO₂ | [5] |

| Molecular Weight | 199.63 g/mol | [5] |

| MDL Number | MFCD10698594 | [5] |

Physicochemical Properties and Molecular Structure

An understanding of a compound's physical and chemical properties is essential for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

Molecular Structure Analysis

The molecule consists of a pyridine ring, a classic six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at two positions:

-

C2-Position: An ethyl acetate group (-CH₂COOCH₂CH₃). The methylene bridge (-CH₂-) provides flexibility, and the ester is susceptible to hydrolysis or amidation.

-

C5-Position: A chlorine atom (-Cl), which deactivates the ring towards electrophilic substitution but also serves as a handle for cross-coupling reactions.

Caption: 2D Structure of Ethyl 2-(5-chloropyridin-2-yl)acetate.

Physicochemical Data

The following table summarizes key computed and experimental properties.

Table 2: Physicochemical Properties

| Property | Value | Notes / Source(s) |

| Appearance | Clear Oil / Solid | Varies with purity; often supplied as an oil.[8] |

| Storage | Sealed in dry, room temperature | Recommended to prevent hydrolysis and degradation.[5] |

| SMILES Code | O=C(OCC)CC1=NC=C(Cl)C=C1 | Standard chemical line notation.[5] |

| Purity | Typically ≥97% | Commercially available specification. |

Spectroscopic Profile (Anticipated)

While specific spectra depend on the acquisition parameters and solvent, the structural features suggest a predictable spectroscopic signature.

Table 3: Anticipated ¹H NMR Spectral Data (in CDCl₃)

| Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| Ethyl -CH₃ | Triplet (t) | 1.2 - 1.3 | Coupling to the adjacent -CH₂- group. |

| Methylene -CH₂- | Singlet (s) | 3.8 - 4.0 | Bridge between the ester and pyridine ring. |

| Ethyl -CH₂- | Quartet (q) | 4.1 - 4.3 | Coupling to the adjacent -CH₃ group. |

| Pyridine H3, H4 | Doublet (d) | 7.2 - 7.7 | Aromatic protons adjacent to each other. |

| Pyridine H6 | Singlet/Doublet (s/d) | 8.4 - 8.6 | Aromatic proton adjacent to the ring nitrogen. |

Note: This is a predictive table based on standard chemical shift values for similar structures. Actual values may vary.[9]

Synthesis Methodologies

The most direct and industrially scalable synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate is the acid-catalyzed esterification of its corresponding carboxylic acid precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection involves breaking the ester bond, which points to the precursor molecules: 2-(5-chloropyridin-2-yl)acetic acid and ethanol. This is a classic Fischer-Speier esterification pathway.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathway: Fischer Esterification

The Fischer esterification is an equilibrium reaction in which a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[10] The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

Reagents & Equipment:

-

2-(5-chloropyridin-2-yl)acetic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, 10-20 volumes)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(5-chloropyridin-2-yl)acetic acid (1.0 eq) and anhydrous ethanol (10-20 volumes).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.[8]

-

Work-up - Quenching: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

-

Neutralization: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Washing & Drying: Wash the combined organic phase with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, typically as a clear or pale yellow oil. If necessary, further purification can be achieved via silica gel column chromatography.[8]

Caption: General workflow for the synthesis of the target ester.

Applications in Drug Discovery and Organic Synthesis

Role as a Key Building Block

Ethyl 2-(5-chloropyridin-2-yl)acetate is not merely a simple ester; it is a bifunctional building block. The ester group can be readily converted into other functionalities. For instance, hydrolysis yields the parent carboxylic acid, while reaction with amines can produce a wide range of amides. These transformations are fundamental for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Case Study: Precursor to the Zopiclone Scaffold

The synthesis of the hypnotic drug Zopiclone requires the construction of a 6-(5-chloropyridin-2-yl)-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one core.[12] The synthesis often starts with 2-amino-5-chloropyridine, which is elaborated into a complex heterocyclic intermediate.[12] Ethyl 2-(5-chloropyridin-2-yl)acetate provides an alternative and versatile entry point. The acetate side chain is primed for cyclization reactions. For example, condensation with other reagents can be used to form the pyrrole or pyrazine rings fused to the pyridine core, demonstrating its utility in constructing the complex polycyclic systems characteristic of modern pharmaceuticals.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general hazards can be inferred from its functional groups and related structures.

-

Skin and Eye Irritation: Similar chlorinated aromatic compounds and esters can cause irritation upon contact.[11]

-

Harmful if Swallowed: Ingestion may be harmful.[11]

-

Solvent Hazards: Syntheses often involve flammable solvents like ethanol and ethyl acetate, which are highly flammable and can cause respiratory irritation or drowsiness.[13][14]

Recommended Handling Procedures

-

Use in a well-ventilated chemical fume hood.[13]

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[14]

-

Ground equipment when transferring flammable solvents to prevent static discharge.[15]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

-

The ester is susceptible to hydrolysis; therefore, protection from moisture is critical to maintain purity over time.

Conclusion

Ethyl 2-(5-chloropyridin-2-yl)acetate is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined molecular structure provides predictable reactivity, and its synthesis via robust methods like Fischer esterification makes it readily accessible. For researchers and drug development professionals, this compound represents a crucial starting point for the synthesis of complex heterocyclic scaffolds, most notably as a precursor to the core of important pharmaceutical agents like Zopiclone. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory and beyond.

References

-

Pharmaffiliates. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride. [Link]

-

PubChem, National Institutes of Health. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. [Link]

-

PubChem, National Institutes of Health. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

-

apicule. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. [Link]

-

IOL Chemicals and Pharmaceuticals Ltd. MATERIAL SAFETY DATA SHEET - Ethyl Acetate. [Link]

-

Pharmaffiliates. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. [Link]

-

ResearchGate. An improved process for eszopiclone: Anti-insomnia agent. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

- Google Patents.

- Google Patents. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer.

- Google Patents. WO2008126105A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer.

-

Euonymus. CHM 102 Synthesis of Fragrant Esters BACKGROUND. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]

- 3. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]

- 4. WO2008126105A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer - Google Patents [patents.google.com]

- 5. 1060814-82-5|Ethyl 2-(5-chloropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. euonym.us [euonym.us]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Eszopiclone synthesis - chemicalbook [chemicalbook.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. geneseo.edu [geneseo.edu]

- 15. chempoint.com [chempoint.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate: Pathways, Mechanisms, and Protocols

Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate

Ethyl 2-(5-chloropyridin-2-yl)acetate stands as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted pyridine ring linked to an ethyl acetate group, is a recurring feature in a variety of therapeutic agents. Notably, it is a key intermediate in the synthesis of drugs such as the anticoagulant Edoxaban and the hypnotic agent Zopiclone.[1][2] The efficient and scalable synthesis of this intermediate is, therefore, a subject of considerable interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to Ethyl 2-(5-chloropyridin-2-yl)acetate, delving into the underlying chemical principles, offering detailed experimental protocols, and presenting a comparative analysis of the available methodologies.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Ethyl 2-(5-chloropyridin-2-yl)acetate reveals several plausible disconnection points, suggesting a variety of forward synthetic strategies. The most logical disconnections involve the formation of the C-C bond between the pyridine ring and the acetate moiety.

Figure 1: Retrosynthetic analysis of Ethyl 2-(5-chloropyridin-2-yl)acetate.

This analysis highlights three primary synthetic approaches that will be discussed in detail:

-

Nucleophilic Attack by an Ethyl Acetate Enolate: This classic approach involves the reaction of a pre-formed ethyl acetate enolate with an electrophilic 2-substituted-5-chloropyridine.

-

The Reformatsky Reaction: A variation of the enolate strategy where an organozinc reagent is generated in situ from ethyl bromoacetate and zinc metal, which then attacks a suitable pyridine-based electrophile.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Suzuki or Negishi couplings offer powerful alternatives for forging the crucial C-C bond.

II. Pathway 1: Enolate Alkylation - A Foundational Approach

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] In the context of Ethyl 2-(5-chloropyridin-2-yl)acetate synthesis, this pathway involves the deprotonation of ethyl acetate to form its corresponding enolate, which then acts as a nucleophile, attacking an electrophilic 2-halo-5-chloropyridine at the 2-position.

Mechanism and Rationale

The success of this reaction hinges on the careful selection of a base and reaction conditions to favor the formation of the desired C-alkylated product over the thermodynamically more stable O-alkylated byproduct. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to irreversibly generate the lithium enolate of ethyl acetate at low temperatures.[4] The choice of the leaving group on the pyridine ring is also crucial, with iodide being the most reactive, followed by bromide and then chloride.

Figure 2: Reaction scheme for the enolate alkylation pathway.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of an enolate alkylation approach.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

2,5-Dichloropyridine

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl acetate (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Alkylation: In a separate flask, dissolve 2,5-dichloropyridine (1.5 equivalents) in anhydrous THF. Add this solution to the enolate mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield Ethyl 2-(5-chloropyridin-2-yl)acetate.

III. Pathway 2: The Reformatsky Reaction - An In Situ Approach

The Reformatsky reaction provides an alternative method for the formation of β-hydroxy esters, which can be subsequently dehydrated and reduced to afford the desired product.[5] In this case, an organozinc reagent, often referred to as a Reformatsky enolate, is generated in situ from ethyl bromoacetate and activated zinc.[6] This enolate then adds to a suitable electrophile. While traditionally used with aldehydes and ketones, this reaction can be adapted for use with certain heterocyclic systems.

Mechanism and Rationale

The key advantage of the Reformatsky reaction is that the organozinc reagent is less reactive than Grignard reagents or lithium enolates, which minimizes side reactions such as self-condensation of the ester.[7] The reaction is typically initiated by the oxidative addition of zinc to the carbon-halogen bond of ethyl bromoacetate.

Figure 3: Generalized scheme of the Reformatsky reaction.

Experimental Protocol: A Representative Procedure

Materials:

-

Activated zinc dust

-

Iodine (catalytic amount)

-

Anhydrous toluene

-

Ethyl bromoacetate

-

2,5-Dichloropyridine

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of Zinc: In a flame-dried flask under a nitrogen atmosphere, add activated zinc dust (2.0 equivalents) and a crystal of iodine. Heat the flask gently with a heat gun until the purple color of the iodine disappears. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous toluene to the activated zinc. To this suspension, add a solution of 2,5-dichloropyridine (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) in toluene dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

IV. Pathway 3: Palladium-Catalyzed Cross-Coupling - A Modern and Versatile Strategy

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, represent powerful and versatile methods for the construction of C-C bonds. These reactions offer high functional group tolerance and often proceed under mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate, this would entail the coupling of a (5-chloropyridin-2-yl)boronic acid or ester with an ethyl haloacetate.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst.[8] This approach would involve the reaction of a (5-chloropyridin-2-yl)zinc halide with an ethyl haloacetate.

Mechanism and Rationale

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition of the organic halide to the low-valent palladium catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand on the palladium catalyst is critical for achieving high yields and selectivity.

Figure 4: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: Illustrative Negishi Coupling

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethyl bromoacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous THF

Procedure:

-

Organozinc Formation: In a flame-dried flask under nitrogen, dissolve 2,5-dichloropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.0 equivalent) dropwise. After stirring for 30 minutes, add a solution of anhydrous ZnCl₂ (1.1 equivalents) in THF. Allow the mixture to warm to room temperature.

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in anhydrous THF.

-

Coupling Reaction: To the organozinc reagent, add the palladium catalyst solution followed by ethyl bromoacetate (1.2 equivalents). Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Purification: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.

V. Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Enolate Alkylation | Utilizes readily available starting materials. Well-established methodology. | Requires strong bases and cryogenic temperatures. Potential for side reactions (O-alkylation, self-condensation). |

| Reformatsky Reaction | Milder conditions compared to enolate alkylation. In situ generation of the nucleophile. | Requires activated zinc. The initial product is a β-hydroxy ester, requiring further steps. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance. Generally high yields and selectivity. Milder reaction conditions are often possible. | Catalysts and ligands can be expensive. Requires careful exclusion of air and moisture. |

VI. Conclusion and Future Perspectives

The synthesis of Ethyl 2-(5-chloropyridin-2-yl)acetate can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.

For large-scale industrial production, a cost-effective and robust process is paramount. While palladium-catalyzed cross-coupling reactions offer elegance and efficiency, the cost of the catalyst and ligands may be a limiting factor. In such cases, optimization of the more classical enolate alkylation or Reformatsky reaction pathways to improve yields and simplify purification may be the more economically viable approach.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for cross-coupling reactions, as well as the exploration of novel, more direct synthetic routes that minimize the number of steps and the generation of waste.

VII. References

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

-

Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions. Organic letters, 15(22), 5754–5757. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

Scribd. Reformatsky Reaction Mechanism Explained. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

apicule. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. [Link]

-

ResearchGate. (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. [Link]

-

Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

-

YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2004). The Reformatsky reaction. Organic reactions, 1-193.

-

Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Google Patents. EP2589590A1 - Process for preparation of optically active diamine derivative salt.

-

ChemBK. ethyl[(5-chloropyridin-2-yl)carbamoyl]formate. [Link]

-

Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

-

YouTube. Ethyl Acetate Synthesis. [Link]

-

ResearchGate. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]

-

Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Google Patents. US20050256310A1 - Dipeptidyl peptidase IV inhibitors.

-

MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

-

HETEROCYCLES, Vol. 102, No. 7, 2021. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 2-(5-chloropyridin-2-yl)acetate and its Isomers: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ethyl 2-(5-chloropyridin-2-yl)acetate and its structurally related isomers, with a primary focus on the pharmaceutically significant compound, ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate. The document elucidates the precise IUPAC nomenclature, chemical properties, and synthesis methodologies for these compounds. A significant portion of this guide is dedicated to the critical role of ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate as a key intermediate in the synthesis of modern anticoagulant drugs, such as Edoxaban. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction and Nomenclature Clarification

The nomenclature surrounding ethyl esters of 5-chloropyridine acetic acid derivatives can be ambiguous. The user-provided term, "Ethyl 2-(5-chloropyridin-2-YL)acetate," most accurately describes a molecule with a direct carbon-carbon bond between the ethyl acetate moiety and the pyridine ring. However, the more prominent and pharmaceutically relevant compound is ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate . This guide will address both compounds, with a greater emphasis on the latter due to its established role in drug synthesis.

-

Compound A: Ethyl 2-(5-chloropyridin-2-yl)acetate

-

Compound B: Ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate

This distinction is critical as the linkage significantly alters the molecule's chemical properties and synthetic applications.

Physicochemical Properties

A comparative summary of the physicochemical properties of both compounds is presented below.

| Property | Ethyl 2-(5-chloropyridin-2-yl)acetate (Compound A) | Ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate (Compound B) |

| Molecular Formula | C9H10ClNO2[1] | C9H9ClN2O3[4] |

| Molecular Weight | 199.63 g/mol [1] | 228.63 g/mol [4] |

| CAS Number | 1060814-82-5[1][2] | 349125-08-2[4] |

| Appearance | Liquid[6] | White to off-white crystalline solid[7] |

| Storage | Room temperature, sealed in dry conditions[1] | 2-8°C, under inert gas[8][9] |

Synthesis Methodologies

The synthetic pathways to obtain these compounds are distinct, reflecting their structural differences.

Synthesis of Ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate (Compound B)

This compound is most commonly synthesized through the reaction of 5-chloropyridin-2-amine with an ethyl oxalyl derivative.

Protocol: Acylation of 5-chloropyridin-2-amine

-

Reactants: 5-chloropyridin-2-amine and ethyl oxalyl chloride.

-

Solvent: Acetonitrile.

-

Procedure: a. Dissolve 5-chloropyridin-2-amine in acetonitrile. b. Slowly add ethyl oxalyl chloride to the solution. c. Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).[7] d. Cool the mixture and isolate the product, which may precipitate. e. The product can be further purified by recrystallization.

-

For the Hydrochloride Salt: The free base can be treated with hydrochloric acid to yield ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride.[7]

A microwave-assisted variation of this synthesis offers significantly reduced reaction times.[7]

Caption: Synthesis of Compound B.

Applications in Drug Discovery and Development

The primary application of ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate (Compound B) lies in its role as a pivotal intermediate in the synthesis of direct factor Xa inhibitors.

Intermediate in the Synthesis of Edoxaban

Edoxaban is an oral anticoagulant used for the prevention of stroke and systemic embolism. The synthesis of Edoxaban involves the coupling of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with a complex diamine side chain.[5][8]

Workflow: Edoxaban Synthesis

Sources

- 1. 1060814-82-5|Ethyl 2-(5-chloropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | C9H10Cl2N2O3 | CID 66744879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | C9H9ClN2O3 | CID 1728453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. Ethyl 2-(5-chloropyridin-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 7. Buy Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [smolecule.com]

- 8. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [chemicalbook.com]

- 9. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 349125-08-2 [sigmaaldrich.com]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Data of Ethyl 2-(5-chloropyridin-2-yl)acetate

For Immediate Release

[CITY, STATE] – In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. This technical guide offers an in-depth analysis of the spectroscopic data for Ethyl 2-(5-chloropyridin-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field, providing detailed insights into the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of Spectroscopic Analysis

Ethyl 2-(5-chloropyridin-2-yl)acetate (C₉H₁₀ClNO₂) is a heterocyclic compound whose structural integrity is crucial for its function in multi-step organic syntheses. Spectroscopic analysis provides a non-destructive window into the molecular framework, allowing for the confirmation of its identity, purity, and the electronic environment of its constituent atoms. Understanding the nuances of its spectroscopic signature is not merely an academic exercise but a foundational requirement for quality control and mechanistic studies in drug discovery.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data. The molecule consists of a 5-chloropyridine ring attached at the 2-position to an ethyl acetate group via a methylene bridge.

Molecular Structure of Ethyl 2-(5-chloropyridin-2-yl)acetate

Caption: Ball-and-stick model of Ethyl 2-(5-chloropyridin-2-yl)acetate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The analysis of chemical shifts, integration, and splitting patterns allows for a detailed assignment of each proton in the molecule.

Experimental Protocol

A sample of Ethyl 2-(5-chloropyridin-2-yl)acetate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation

While a publicly available experimental spectrum for this specific molecule is not readily found in common databases, a predicted ¹H NMR spectrum can be used for illustrative purposes. The expected signals are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (proton on the pyridine ring adjacent to N) |

| ~7.7 | Doublet of Doublets | 1H | H4 (proton on the pyridine ring between Cl and the acetate group) |

| ~7.3 | Doublet | 1H | H3 (proton on the pyridine ring adjacent to the acetate group) |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Singlet | 2H | Pyridine-CH₂ -COO- |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: These are predicted values and may vary slightly in an experimental setting.

The causality behind these assignments lies in the electronic environment of the protons. The aromatic protons of the pyridine ring are deshielded and appear at higher chemical shifts. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the ring influences the precise chemical shifts of the ring protons. The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift to around 4.2 ppm, and they are split into a quartet by the neighboring methyl group. The methyl protons, being further from the electronegative oxygen, appear more upfield at around 1.3 ppm and are split into a triplet by the adjacent methylene group. The methylene bridge between the pyridine ring and the ester group is expected to appear as a singlet.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol

The protocol is similar to that for ¹H NMR, using the same sample dissolved in a deuterated solvent. A broadband proton-decoupled ¹³C NMR spectrum is typically acquired.

Data Interpretation

Based on the structure, nine distinct carbon signals are expected. Predicted chemical shifts are summarized below:

| Chemical Shift (ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~150 | C 2 (Pyridine ring, attached to CH₂) |

| ~148 | C 6 (Pyridine ring, adjacent to N) |

| ~139 | C 4 (Pyridine ring) |

| ~130 | C 5 (Pyridine ring, attached to Cl) |

| ~125 | C 3 (Pyridine ring) |

| ~61 | -O-CH₂ -CH₃ |

| ~40 | Pyridine-CH₂ -COO- |

| ~14 | -O-CH₂-CH₃ |

Note: These are predicted values and may vary slightly in an experimental setting.

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (~170 ppm). The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen and chlorine substituents. The aliphatic carbons of the ethyl group and the methylene bridge appear at higher field strengths.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Experimental Protocol

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often leaves the molecular ion intact.

Data Interpretation

The expected molecular weight of Ethyl 2-(5-chloropyridin-2-yl)acetate (C₉H₁₀ClNO₂) is approximately 199.63 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Expected Mass Spectrometry Fragmentation

Caption: Potential fragmentation pathways for Ethyl 2-(5-chloropyridin-2-yl)acetate in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

A small amount of the sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Data Interpretation

The IR spectrum of Ethyl 2-(5-chloropyridin-2-yl)acetate would be expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (Ester) |

| ~1600, ~1470 | C=C and C=N stretches (Pyridine ring) |

| ~1200 | C-O stretch (Ester) |

| ~1100 | C-Cl stretch |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~3000-3100 | C-H stretch (aromatic) |

The strong absorption band around 1735 cm⁻¹ is a key indicator of the ester carbonyl group. The absorptions in the 1470-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-(5-chloropyridin-2-yl)acetate through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and self-validating confirmation of its molecular structure. The presented data and interpretations serve as a crucial reference for researchers in ensuring the quality and identity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility in drug development and chemical research.

References

While specific experimental spectra for this compound are not widely published in open-access literature, general principles of spectroscopic interpretation are based on established knowledge. For foundational understanding of these techniques, the following resources are recommended:

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

A Senior Application Scientist's Guide to Ethyl 2-(5-chloropyridin-2-yl)acetate: A Versatile Synthon for Complex Drug Scaffolds

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents due to its unique physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[1][2] Within this privileged class of heterocycles, Ethyl 2-(5-chloropyridin-2-yl)acetate emerges as a highly versatile and strategic building block. Its pre-functionalized structure, featuring a reactive ester, an acidic α-carbon, and an electronically modulated pyridine ring, provides medicinal chemists with a powerful tool for accessing complex molecular architectures. This guide provides an in-depth analysis of its properties, reactivity, and strategic application in the synthesis of high-value pharmaceutical targets, most notably in the creation of central nervous system (CNS) active agents.

The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to act as bioisosteres for benzene rings while introducing a basic nitrogen atom capable of forming critical hydrogen bonds with biological targets.[3][4] This nitrogen atom often improves the aqueous solubility and pharmacokinetic profile of a drug candidate. The substitution pattern on the pyridine ring is a critical determinant of its biological activity, influencing everything from receptor binding affinity to metabolic pathways. The 5-chloro substituent, in particular, offers a combination of electronic and steric properties that have proven highly effective in modulating the activity of CNS-active compounds.[5][6]

Core Characteristics of Ethyl 2-(5-chloropyridin-2-yl)acetate

This building block is a stable, readily handled starting material that serves as a precursor to the valuable (5-chloropyridin-2-yl)methyl moiety. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1060814-82-5 | [7][8] |

| Molecular Formula | C₉H₁₀ClNO₂ | [8] |

| Molecular Weight | 199.63 g/mol | [8] |

| Appearance | Solid | |

| Storage | Sealed in a dry environment at room temperature or 2-8°C | [8] |

Synthesis, Reactivity, and Transformative Potential

The true power of Ethyl 2-(5-chloropyridin-2-yl)acetate lies in its predictable and versatile reactivity at multiple sites, allowing for controlled, stepwise elaboration into more complex structures.

Representative Synthesis

A common strategy to synthesize pyridin-2-yl acetates involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with an acetate enolate or equivalent. A plausible and efficient route is illustrated below.

Caption: A plausible synthetic route to the title compound.

Key Chemical Transformations

The building block offers three primary sites for chemical modification, making it a cornerstone for combinatorial library synthesis and lead optimization.

Caption: Key reactive sites and transformations of the building block.

Application Showcase: Accessing the Eszopiclone Scaffold

Ethyl 2-(5-chloropyridin-2-yl)acetate is a strategic precursor for accessing the core of high-value pharmaceutical compounds like Zopiclone and its active S-enantiomer, Eszopiclone . These are non-benzodiazepine hypnotics used for the treatment of insomnia. While the most cited industrial synthesis begins with 2-amino-5-chloropyridine, the utility of our title building block lies in its potential to access the same critical intermediates through alternative pathways.[9]

The established synthesis of Eszopiclone involves the key intermediate 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine.[10][11] The workflow below shows how Ethyl 2-(5-chloropyridin-2-yl)acetate provides a logical starting point for accessing this pharmacologically significant scaffold.

Caption: Strategic workflow from the building block to Eszopiclone.

Structure-Activity Relationship (SAR) Insights

The 5-chloropyridin-2-yl moiety is not merely a structural placeholder; it is a carefully selected pharmacophore that imparts critical properties to the final drug molecule.[12]

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, including the GABA-A receptor targeted by Eszopiclone.

-

Chlorine Atom at C5: This electron-withdrawing group modulates the basicity (pKa) of the pyridine nitrogen. Furthermore, it provides a key lipophilic contact point within the receptor's binding pocket, often enhancing potency and selectivity.[13]

-

Positional Isomerism: The 2-substitution pattern on the pyridine ring provides a specific vector for the rest of the molecule, orienting it correctly for optimal target engagement.

Field-Proven Experimental Protocols

A self-validating protocol is one where the steps are clear, logical, and lead to a verifiable outcome. The most fundamental and enabling transformation of Ethyl 2-(5-chloropyridin-2-yl)acetate is its hydrolysis to the corresponding carboxylic acid, which opens the door to a vast array of subsequent reactions, particularly amide bond formations.

Protocol: Base-Mediated Hydrolysis to 2-(5-chloropyridin-2-yl)acetic acid

This protocol is based on established methods for the efficient hydrolysis of aryl-substituted esters.[14][15]

Objective: To convert the ethyl ester starting material into its carboxylic acid form with high purity and yield.

Materials:

-

Ethyl 2-(5-chloropyridin-2-yl)acetate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

-

Solvent: Tetrahydrofuran (THF) / Water mixture (e.g., 3:1 v/v)

-

Aqueous Hydrochloric Acid (HCl), 1M or 2M

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(5-chloropyridin-2-yl)acetate in the THF/water solvent mixture.

-

Saponification: Add the aqueous solution of NaOH or LiOH to the flask. Allow the reaction to stir at room temperature.

-